(4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone
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Overview
Description
(4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methoxy group, a pyrrolidine ring, and a pyrazole ring, making it a multifaceted molecule with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the piperidine and pyrrolidine intermediates, followed by the introduction of the methoxy and pyrazole groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and methanol under controlled conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality. The use of high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common for the purification and analysis of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: Halogenation or nitration can occur at specific positions on the rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes, while reduction can produce methoxy-substituted alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate specific molecular pathways makes it a candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone
- (4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]ethanone
- (4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups
Properties
IUPAC Name |
(4-methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-17-10-13(9-16-17)12-3-6-19(11-12)15(20)18-7-4-14(21-2)5-8-18/h9-10,12,14H,3-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDJDCRIOAAGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCN(C2)C(=O)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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